molecular formula C27H28N2O4 B10874868 dimethyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-6-methyl-2-phenylcyclohexa-3,5-diene-1,3-dicarboxylate

dimethyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-6-methyl-2-phenylcyclohexa-3,5-diene-1,3-dicarboxylate

Cat. No.: B10874868
M. Wt: 444.5 g/mol
InChI Key: QGLQPQSUYKIURL-UHFFFAOYSA-N
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Description

DIMETHYL 4-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-6-METHYL-2-PHENYL-3,5-CYCLOHEXADIENE-1,3-DICARBOXYLATE is a complex organic compound featuring an indole moiety. Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities . This compound’s structure includes an indole ring, which is known for its presence in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 4-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-6-METHYL-2-PHENYL-3,5-CYCLOHEXADIENE-1,3-DICARBOXYLATE typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization and rearrangement to form the indole ring.

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Catalysts such as methanesulfonic acid can be used under reflux conditions to achieve high yields . The scalability of these methods allows for the efficient production of large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 4-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-6-METHYL-2-PHENYL-3,5-CYCLOHEXADIENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, oxindoles, and indolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

DIMETHYL 4-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-6-METHYL-2-PHENYL-3,5-CYCLOHEXADIENE-1,3-DICARBOXYLATE has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of DIMETHYL 4-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-6-METHYL-2-PHENYL-3,5-CYCLOHEXADIENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DIMETHYL 4-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-6-METHYL-2-PHENYL-3,5-CYCLOHEXADIENE-1,3-DICARBOXYLATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an indole ring with a cyclohexadiene moiety allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C27H28N2O4

Molecular Weight

444.5 g/mol

IUPAC Name

dimethyl 4-[2-(1H-indol-3-yl)ethylamino]-6-methyl-2-phenylcyclohexa-3,5-diene-1,3-dicarboxylate

InChI

InChI=1S/C27H28N2O4/c1-17-15-22(28-14-13-19-16-29-21-12-8-7-11-20(19)21)25(27(31)33-3)24(23(17)26(30)32-2)18-9-5-4-6-10-18/h4-12,15-16,23-24,28-29H,13-14H2,1-3H3

InChI Key

QGLQPQSUYKIURL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(C1C(=O)OC)C2=CC=CC=C2)C(=O)OC)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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